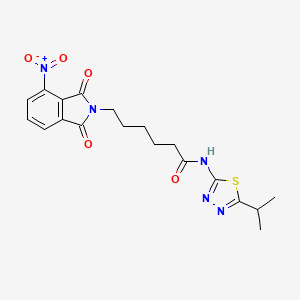
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound likely involves multiple steps, starting from basic building blocks such as isopropyl derivatives, thiadiazol precursors, and nitro-isoindole components. Techniques like condensation reactions, nitration, and amide bond formation are pivotal. For instance, Mishra et al. (2016) discuss the synthesis of related thiadiazol derivatives, highlighting the complexity and specificity required in synthesizing such molecules (Mishra et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound, featuring a thiadiazole ring and an isoindole moiety linked by a hexanamide chain, suggests a rigid framework with potential for specific interactions, such as hydrogen bonding and π-π stacking. This structural arrangement can significantly influence its chemical reactivity and interaction with biological systems.
Chemical Reactions and Properties
Compounds containing thiadiazole and nitro-isoindole units are known for their reactivity towards nucleophiles and electrophiles, respectively. The presence of the amide linkage also introduces the possibility of hydrolysis under certain conditions, leading to the formation of corresponding acids and amines. Studies like those by Lin et al. (2017) provide insights into the reactivity of similar nitro-isoindole derivatives in multicomponent synthesis reactions (Lin et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research on compounds containing thiadiazole and isoindole units often focuses on their synthesis and structural characterization. For instance, studies have described the synthesis of complexes with divalent d-metals (Ni, Co, Zn) based on thiadiazole derivatives, highlighting their potential as precursors for creating macroheterocyclic compounds with applications in material science and catalysis (Кudayarova et al., 2018). Additionally, research into thiadiazoline and pyrazoline heterocycles has explored their inhibitory activities against various enzymes, suggesting potential applications in drug discovery and medicinal chemistry (Arias et al., 2018).
Biological Evaluation and Antimicrobial Activity
Compounds featuring thiadiazol and isoindol units have been evaluated for their biological activities, including their potential as enzyme inhibitors and antimicrobial agents. For example, a series of benzenesulfonamide derivatives with thiadiazol moieties have been synthesized and tested for their inhibition of human carbonic anhydrase isoenzymes, a target for therapeutic agents treating conditions like glaucoma and epilepsy (Mishra et al., 2016). Similarly, phthalyl substituted imidazolones and Schiff bases derived from thiadiazole intermediates have been synthesized and screened for their antibacterial and antifungal activities, demonstrating the relevance of such compounds in developing new antimicrobial agents (Sah et al., 2011).
Propiedades
IUPAC Name |
6-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5S/c1-11(2)16-21-22-19(30-16)20-14(25)9-4-3-5-10-23-17(26)12-7-6-8-13(24(28)29)15(12)18(23)27/h6-8,11H,3-5,9-10H2,1-2H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADUFPVIYYWGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCCCCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



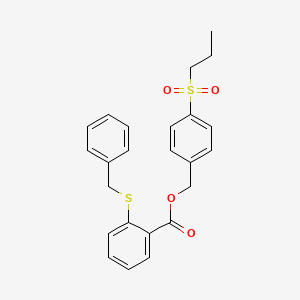
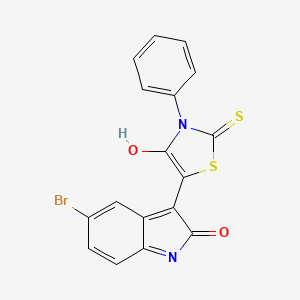
![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B4558076.png)
![N-[2-(dimethylamino)ethyl]-4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4558084.png)
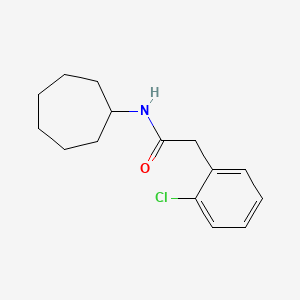
![N-allyl-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4558104.png)
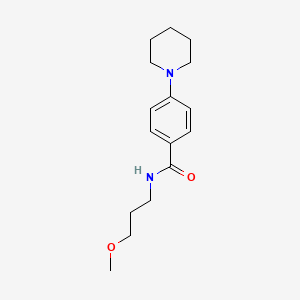
![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B4558121.png)
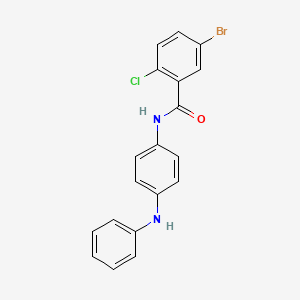
![ethyl 6-ethyl-2-[({[4-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4558147.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4558151.png)
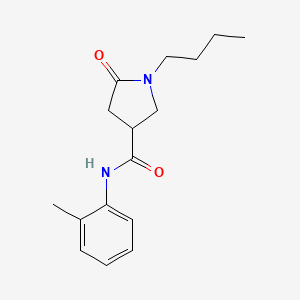
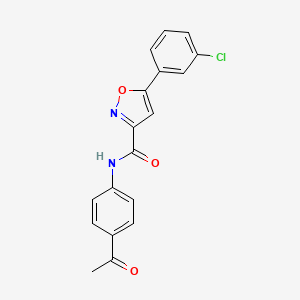
![2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B4558170.png)